Diethyl 2-(3,5-dichlorophenyl)malonate Diethyl 2-(3,5-dichlorophenyl)malonate
Brand Name: Vulcanchem
CAS No.: 1186194-50-2
VCID: VC7663647
InChI: InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3
SMILES: CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC
Molecular Formula: C13H14Cl2O4
Molecular Weight: 305.15

Diethyl 2-(3,5-dichlorophenyl)malonate

CAS No.: 1186194-50-2

Cat. No.: VC7663647

Molecular Formula: C13H14Cl2O4

Molecular Weight: 305.15

* For research use only. Not for human or veterinary use.

Diethyl 2-(3,5-dichlorophenyl)malonate - 1186194-50-2

Specification

CAS No. 1186194-50-2
Molecular Formula C13H14Cl2O4
Molecular Weight 305.15
IUPAC Name diethyl 2-(3,5-dichlorophenyl)propanedioate
Standard InChI InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3
Standard InChI Key XMEBTNUDNVIYJG-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Diethyl 2-(3,5-dichlorophenyl)malonate has the molecular formula C₁₃H₁₄Cl₂O₄ and a molecular weight of 305.16 g/mol . Its IUPAC name, diethyl 2-(3,5-dichlorophenyl)propanedioate, reflects the malonate core esterified with ethyl groups and substituted with a 3,5-dichlorophenyl moiety. The SMILES notation, CCOC(=O)C(C(=O)OCC)C1=CC(=CC(=C1)Cl)Cl, delineates the connectivity of its functional groups .

The compound’s structure confers distinct electronic and steric properties. The electron-withdrawing chlorine atoms at the 3 and 5 positions enhance the electrophilicity of the malonate core, facilitating nucleophilic substitutions and condensations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄Cl₂O₄
Molecular Weight (g/mol)305.16
Purity≥97%
CAS Number1186194-50-2

Synthesis and Industrial Production

Synthetic Routes

The synthesis of diethyl 2-(3,5-dichlorophenyl)malonate typically involves a base-catalyzed alkylation of diethyl malonate with 3,5-dichlorobenzyl chloride. Sodium ethoxide is commonly employed to deprotonate the malonate’s α-hydrogen, generating an enolate that attacks the electrophilic benzyl chloride . The reaction proceeds under anhydrous conditions in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Reaction Scheme:

Diethyl malonate+3,5-Dichlorobenzyl chlorideNaOEtDiethyl 2-(3,5-dichlorophenyl)malonate+HCl\text{Diethyl malonate} + \text{3,5-Dichlorobenzyl chloride} \xrightarrow{\text{NaOEt}} \text{Diethyl 2-(3,5-dichlorophenyl)malonate} + \text{HCl}

Industrial-scale production optimizes yield (>85%) through continuous flow reactors and in-line purification techniques like fractional distillation .

Purification and Characterization

Crude product is purified via recrystallization from ethanol or column chromatography . Purity is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound’s ¹H NMR spectrum exhibits characteristic signals for ethyl ester protons (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 7.2–7.5 ppm, doublets).

Reactivity and Functionalization

Nucleophilic Substitutions

The malonate’s α-carbon is highly reactive, enabling Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated esters. For example, reaction with benzaldehyde yields a cinnamate derivative, a precursor to anticoagulant agents.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester groups hydrolyze to form 3,5-dichlorophenylmalonic acid, which undergoes decarboxylation at elevated temperatures (150–200°C) to produce 3,5-dichlorophenylacetic acid . This pathway is critical in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Common Derivatives and Applications

DerivativeApplicationReference
3,5-Dichlorophenylacetic acidNSAID precursor
α,β-Unsaturated estersAnticoagulant intermediates

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The dichlorophenyl moiety enhances binding affinity to enzyme active sites. Diethyl 2-(3,5-dichlorophenyl)malonate has been investigated as a competitive inhibitor of acetylcholinesterase (AChE), with IC₅₀ values comparable to rivastigmine. Its lipophilicity improves blood-brain barrier penetration, making it a candidate for Alzheimer’s disease therapeutics .

Agrochemical Intermediates

In agrochemistry, this compound is alkylated to produce herbicides such as 3,5-dichlorophenoxyacetic acid derivatives, which disrupt auxin signaling in broadleaf weeds .

Comparison with Structural Analogues

Table 3: Substituent Effects on Reactivity

CompoundSubstituent PositionMelting Point (°C)Reactivity (Relative)
Diethyl 2-(3,5-dichlorophenyl)malonate3,598–102High
Diethyl 2-(2,4-dichlorophenyl)malonate2,485–89Moderate
Diethyl 2-(3,4-dichlorophenyl)malonate3,492–96High

The 3,5-dichloro substitution maximizes steric accessibility to the malonate core, enhancing reactivity in nucleophilic additions compared to 2,4- and 3,4-isomers .

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